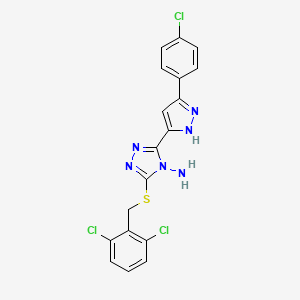
C18H13Cl3N6S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C18H13Cl3N6S is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C18H13Cl3N6S typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of sulfur atoms through a thiolation reaction. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
C18H13Cl3N6S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
C18H13Cl3N6S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which C18H13Cl3N6S exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to C18H13Cl3N6S include other chlorinated aromatic compounds and nitrogen-containing heterocycles with sulfur atoms. Examples include:
C18H13Cl3N6O: A similar compound with an oxygen atom instead of sulfur.
C18H13Cl3N6Se: A selenium-containing analog.
C18H13Cl3N6Te: A tellurium-containing analog.
Uniqueness
The uniqueness of This compound lies in its specific combination of chlorine, nitrogen, and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C18H13Cl3N6S |
|---|---|
Peso molecular |
451.8 g/mol |
Nombre IUPAC |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H13Cl3N6S/c19-11-6-4-10(5-7-11)15-8-16(24-23-15)17-25-26-18(27(17)22)28-9-12-13(20)2-1-3-14(12)21/h1-8H,9,22H2,(H,23,24) |
Clave InChI |
ASQJIWVARCVFKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC(=NN3)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
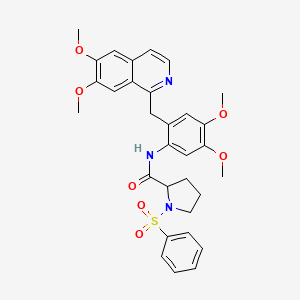
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
![[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B15173853.png)
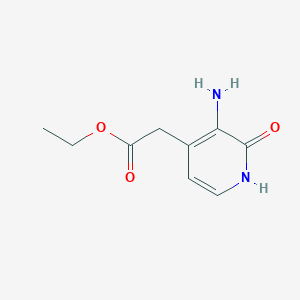
![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)
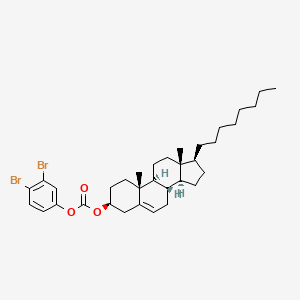
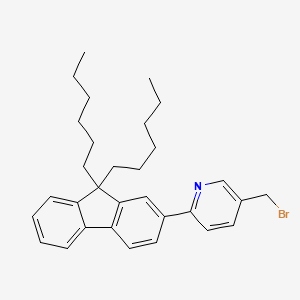

![2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
![{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone](/img/structure/B15173892.png)
![N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B15173897.png)
